Cas no 1805546-31-9 (Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate)

Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a bromomethyl group, difluoromethyl substituent, and hydroxyl functionality—enable selective derivatization, making it valuable for constructing complex heterocyclic frameworks. The presence of both electrophilic (bromomethyl) and nucleophilic (hydroxyl) sites facilitates diverse reactivity, while the difluoromethyl group enhances metabolic stability in target molecules. This compound is particularly useful in the development of bioactive compounds, offering a balance of reactivity and stability for advanced synthetic applications. High purity and well-defined reactivity ensure consistent performance in multi-step organic transformations.
Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate structure
1805546-31-9 structure
商品名:Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate
CAS番号:1805546-31-9
MF:C10H10BrF2NO3
メガワット:310.092109203339
CID:4804885

Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate
    • インチ: 1S/C10H10BrF2NO3/c1-2-17-10(16)7-5(3-11)8(15)6(4-14-7)9(12)13/h4,9H,2-3H2,1H3,(H,14,15)
    • InChIKey: IJEWZLYDPQPBQD-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C(C(C(F)F)=CNC=1C(=O)OCC)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 404
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 55.4

Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029025916-500mg
Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate
1805546-31-9 95%
500mg
$1,600.75 2022-04-01
Alichem
A029025916-1g
Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate
1805546-31-9 95%
1g
$3,039.75 2022-04-01
Alichem
A029025916-250mg
Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate
1805546-31-9 95%
250mg
$1,038.80 2022-04-01

Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate 関連文献

Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylateに関する追加情報

Recent Advances in the Synthesis and Applications of Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate (CAS: 1805546-31-9)

Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate (CAS: 1805546-31-9) is a highly specialized pyridine derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly those targeting infectious diseases and cancer. Recent studies have highlighted its potential in the development of novel kinase inhibitors and antimicrobial agents, owing to its unique structural features, including the difluoromethyl and bromomethyl functional groups.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound as a key building block in the synthesis of pyridine-based kinase inhibitors. The researchers demonstrated that the bromomethyl group at the 3-position allows for facile functionalization, enabling the introduction of various pharmacophores. Meanwhile, the difluoromethyl group at the 5-position was found to enhance metabolic stability and bioavailability, addressing a common challenge in drug development. The study reported a series of derivatives with potent inhibitory activity against EGFR and HER2 kinases, showcasing the compound's utility in oncology research.

In addition to its role in kinase inhibitor development, Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate has been investigated for its antimicrobial properties. A 2024 preprint on bioRxiv detailed its incorporation into novel quinolone hybrids, which exhibited broad-spectrum activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The presence of the difluoromethyl group was crucial for overcoming resistance mechanisms, as it reduced susceptibility to enzymatic degradation.

The synthetic routes to this compound have also seen recent optimization. A team from the University of Tokyo reported a scalable, one-pot procedure in Organic Process Research & Development (2023), achieving an 82% yield through careful control of reaction conditions. This advancement addresses previous challenges in large-scale production, making the compound more accessible for industrial applications.

Looking forward, the unique properties of Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate position it as a valuable scaffold for future drug discovery efforts. Its dual functionality for both nucleophilic substitution (via the bromomethyl group) and hydrogen bond formation (through the hydroxyl group) provides exceptional versatility in molecular design. Current research directions include its application in PROTAC development and as a precursor for radiofluorination in PET tracer synthesis, expanding its potential beyond traditional small molecule therapeutics.

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd